Bis(2,3-dibromopropyl) chlorophosphate

Reactive flame retardant Phosphoryl chloride intermediate Covalent polymer modification

Bis(2,3-dibromopropyl) chlorophosphate (CAS 28888‑24‑6), systematically named phosphorochloridic acid, bis(2,3‑dibromopropyl) ester, is a halogenated organophosphate ester with the molecular formula C₆H₁₀Br₄ClO₃P and a molecular weight of approximately 516.19 g·mol⁻¹. The compound contains a reactive phosphorus–chlorine (P–Cl) bond that distinguishes it from commonly used additive flame‑retardant triesters such as tris(2,3‑dibromopropyl) phosphate (TDBPP) and tris(1,3‑dichloro‑2‑propyl) phosphate (TDCPP).

Molecular Formula C6H10Br4ClO3P
Molecular Weight 516.18 g/mol
CAS No. 28888-24-6
Cat. No. B13750234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,3-dibromopropyl) chlorophosphate
CAS28888-24-6
Molecular FormulaC6H10Br4ClO3P
Molecular Weight516.18 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)OP(=O)(OCC(CBr)Br)Cl
InChIInChI=1S/C6H10Br4ClO3P/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8/h5-6H,1-4H2
InChIKeyDVASKQOEUNSJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,3-dibromopropyl) chlorophosphate (CAS 28888-24-6) — Core Identity and Procurement Context


Bis(2,3-dibromopropyl) chlorophosphate (CAS 28888‑24‑6), systematically named phosphorochloridic acid, bis(2,3‑dibromopropyl) ester, is a halogenated organophosphate ester with the molecular formula C₆H₁₀Br₄ClO₃P and a molecular weight of approximately 516.19 g·mol⁻¹ . The compound contains a reactive phosphorus–chlorine (P–Cl) bond that distinguishes it from commonly used additive flame‑retardant triesters such as tris(2,3‑dibromopropyl) phosphate (TDBPP) and tris(1,3‑dichloro‑2‑propyl) phosphate (TDCPP) [1]. Its primary role is as a synthetic intermediate for the preparation of polymerisable phosphorus‑ and bromine‑containing monomers that can be covalently incorporated into polymer backbones for durable, non‑leaching flame retardancy [2].

Reactive phosphoryl chloride intermediate for monomer synthesis
Enables covalent incorporation into acrylic polymer backbones
Distinct from additive flame-retardant triesters; supports non-migratory design

Why Bis(2,3-dibromopropyl) chlorophosphate Cannot Be Substituted by Generic Organophosphate Flame Retardants


Conventional halogenated organophosphate triesters (e.g., TDBPP, TDCPP, TCEP) function solely as additive flame retardants that physically blend into polymer matrices, but they are susceptible to leaching, volatilisation, and hydrolytic degradation—leading to loss of flame retardancy over time and environmental release [1]. Bis(2,3‑dibromopropyl) chlorophosphate, in contrast, is a phosphoryl chloride that acts as a reactive building block: its P–Cl bond can react with hydroxy‑functional monomers (e.g., hydroxyalkyl acrylates) to form polymerisable monomers capable of covalent integration into the polymer backbone [2]. This fundamental difference in chemical function—reactive intermediate versus additive—means that substituting a triester flame retardant for the chlorophosphate intermediate would fail to deliver the same permanent, non‑migratory flame retardancy required in applications such as dental adhesives, reactive coatings, and inherently flame‑resistant polymers [3].

Attribute
This Compound
Conventional Triesters
Chemical Role
Reactive building block (P–Cl bond)
Physical additive only
Flame Retardancy Durability
Covalent integration; reported non-leaching
Susceptible to leaching and volatilization
Application Enablement
Enables dental adhesives, reactive coatings
No comparable reactive function

Bis(2,3-dibromopropyl) chlorophosphate — Quantitative Differentiation Evidence for Scientific and Industrial Selection


Reactive P–Cl Bond Enables Covalent Polymer Incorporation Versus Additive Tris‑Esters That Leach

Bis(2,3‑dibromopropyl) chlorophosphate possesses a phosphorus–chlorine bond that reacts stoichiometrically with hydroxyalkyl acrylates and methacrylates to form polymerisable monomers. This reactivity is absent in tris‑ester flame retardants such as TDBPP, which can only be physically blended into polymers. The patent US 3,864,436 demonstrates that the phosphoryl chloride intermediate converts to the corresponding acryloxypropyl phosphate monomer at >99% weight balance (547 parts monomer recovered from 400 parts phosphoryl chloride), and the resulting monomer subsequently undergoes free‑radical polymerisation to produce soluble, permanently flame‑resistant polymers [1]. In contrast, TDBPP is an additive flame retardant that can migrate out of polymers; its vapour pressure (1.9 × 10⁻⁴ mmHg at 25 °C) facilitates volatilisation loss from finished articles [2].

Covalent Bond Formation
Head-to-head
Reacts with hydroxypropyl acrylate (>99% mass balance); resulting polymer permanently flame-resistant. TDBPP: physical blend, v.p. 1.9×10⁻⁴ mmHg permits volatilization.
Supports covalent incorporation workflow
Data from patent synthesis; polymer solubility confirmed
Reactive flame retardant Phosphoryl chloride intermediate Covalent polymer modification

Distinct Metabolic Fate: Higher Expired‑Air Excretion and Lower Urinary Excretion Compared to TDBPP

In a comparative ADME study in rats following equimolar oral dosing (50 µmol·kg⁻¹) of ¹⁴C‑labelled flame retardants, bis(2,3‑dibromopropyl) phosphate (BDBPP)—the hydrolysis product of bis(2,3‑dibromopropyl) chlorophosphate—excreted 43.2 % of the administered radioactivity in urine versus 52.6 % for TDBPP, but eliminated 19.4 % via expired air (as ¹⁴CO₂) compared to only 1.7 % for TDBPP [1]. The carcass retention was equivalent (3.7 % for both BDBPP and TDBPP), indicating comparable tissue burden potential. Tris‑ or bis‑(dihalogenated alkyl) phosphates were more slowly absorbed, distributed and excreted than tris‑(monohalogenated alkyl) phosphates, suggesting that the degree of halogenation on the alkyl chain governs pharmacokinetic behaviour [1]. Importantly, the nephrotoxicity study by Elliott et al. (1982) showed that an equimolar dose of BDBPP caused significantly more severe renal failure than the parent triester TDBPP itself [2].

Metabolic Excretion Route
Cross-study
BDBPP (diester): expired air 19.4%, urine 43.2%; TDBPP: expired air 1.7%, urine 52.6%. Equimolar oral dose in rats.
Indicates distinct metabolic detoxification pathway
Rat ADME model; cross-species relevance to verify
ADME Pharmacokinetics Halogenated organophosphate metabolism

Dual Bromine–Chlorine Halogen Profile Provides Synergistic Flame Retardant Potential Not Found in Single‑Halogen Analogs

Bis(2,3‑dibromopropyl) chlorophosphate contains both bromine (four Br atoms; theoretical Br content 61.87 % w/w based on C₆H₁₀Br₄ClO₃P, Mw 516.19) and a chlorine atom directly bonded to phosphorus (theoretical Cl content 6.87 % w/w) . This dual‑halogen architecture is chemically distinct from the bromine‑only TDBPP (six Br, 68.7 % Br, zero Cl) and the chlorine‑only tris(2‑chloroethyl) phosphate (TCEP, three Cl, 37.3 % Cl, zero Br) [1][2]. Bromine radicals are effective gas‑phase flame quenchers at lower temperatures, while chlorine radicals are more effective at higher temperatures, creating a broader temperature window for radical scavenging [3]. The P–Cl bond itself can hydrolyse to generate acidic species that catalyse char formation in the condensed phase, a mechanism unavailable to triesters [3].

Dual-Halogen Composition
Class-level
Br 61.87% w/w, Cl 6.87% w/w. Unique Br+Cl architecture vs. Br-only TDBPP or Cl-only TCEP/TDCPP.
May broaden radical quenching temperature range
Class-level flame retardant theory; experimental validation advised
Halogen synergy Bromine content Flame retardant mechanism

Dental Adhesive Formulation With Shear Bond Strength ≥25 kg·cm⁻² Enabled by P–Cl Reactivity

US Patent 4,929,746 teaches that organic esters of phosphorus acids having chlorine or bromine bonded directly to phosphorus—exactly the structural feature of bis(2,3‑dibromopropyl) chlorophosphate—react with BIS‑GMA (bisphenol A‑glycidyl methacrylate) to form polymerisable dentin and enamel adhesives [1]. The resulting adhesive, when formulated with 1 % benzoyl peroxide and activated by sodium benzene sulfinate/N,N‑dihydroxyethyl‑p‑toluidine, achieves an average shear bond strength on un‑etched dentin of at least 25 kg·cm⁻² [1]. This performance is contingent on the presence of the P–Cl (or P–Br) reactive handle; phosphorus acids without a leaving group directly attached to phosphorus cannot undergo this in‑situ esterification with BIS‑GMA and therefore cannot generate comparable bond strengths [1]. No analogous dental adhesive application exists for the additive flame retardant TDBPP or related phosphate triesters.

Dental Adhesive Bond Strength
Head-to-head
Adhesive with BIS-GMA achieves ≥25 kg·cm⁻² shear strength on un-etched dentin. Triester flame retardants: no bonding capability.
Enables dental biomaterial application
Patent-reported bond strength; formulation conditions specified
Dental biomaterials Phosphoryl chloride adhesive Dentin bonding

Higher Density and Lower Volatility Than Chlorinated Phosphate Triesters for Processing Stability

The computed density of bis(2,3‑dibromopropyl) chlorophosphate is 2.25 g·cm⁻³ (or 2.13 g·cm⁻³ as measured in US 3,864,436), significantly higher than that of widely used chlorinated triester flame retardants: TCEP density is approximately 1.39 g·cm⁻³ and TDCPP density is approximately 1.50 g·cm⁻³ [1]. The boiling point of the target compound is 457.6 °C at 760 mmHg (calculated), exceeding both TCEP (330 °C) and TDCPP (315 °C) . For additive flame retardants, low boiling point is directly correlated with volatilisation loss during high‑temperature polymer processing; US Patent 4,083,826 explicitly identifies that tris(2‑chloroethyl) phosphate ‘is volatile because of its low molecular weight and thus migrates from the polymer causing a loss of permanent flame retardancy’ [2]. Although the target compound is not itself used as an additive, its high density and boiling point translate to lower volatility for the polymeric flame‑retardant compositions ultimately derived from it [2].

Density & Boiling Point
Cross-study
Density 2.25 g·cm⁻³ (calc.) / 2.13 (meas.); B.P. 457.6 °C. TCEP: 1.39 g·cm⁻³, 330 °C; TDCPP: 1.50 g·cm⁻³, 315 °C.
Higher processing stability potential
Calculated and measured values; volatility advantage to confirm
Physical properties Density Thermal processing stability

Procurement‑Relevant Application Scenarios for Bis(2,3-dibromopropyl) chlorophosphate


Synthesis of Covalently Bonded, Non‑Leaching Flame‑Retardant Acrylic Polymers

The reactive P–Cl bond of bis(2,3‑dibromopropyl) chlorophosphate allows it to be esterified with hydroxyalkyl acrylates or methacrylates (e.g., hydroxypropyl acrylate) to produce polymerisable phosphorus‑ and bromine‑containing monomers. These monomers can be copolymerised with conventional acrylic monomers (e.g., methyl methacrylate) via free‑radical initiation to yield soluble, permanently flame‑resistant polymers where the flame‑retardant moiety is covalently integrated into the backbone, eliminating the migration and leaching issues associated with additive flame retardants such as TDBPP and TDCPP . This scenario is directly supported by the quantitative monomer conversion and polymerisation data presented in Evidence Items 1 and 5 of Section 3.

Formulation of High‑Bond‑Strength Dental Adhesives via In‑Situ Reaction with BIS‑GMA

Bis(2,3‑dibromopropyl) chlorophosphate can be reacted directly with BIS‑GMA resin to form a polymerisable dentin and enamel adhesive that achieves a shear bond strength of ≥25 kg·cm⁻² on un‑etched dentin, as demonstrated in US Patent 4,929,746. This application exploits the unique P–Cl reactivity of the compound and has no counterpart using conventional organophosphate triester flame retardants, making it a high‑value niche procurement scenario for dental biomaterial manufacturers .

Metabolism and Toxicology Research on Halogenated Organophosphate Flame Retardants

Bis(2,3‑dibromopropyl) chlorophosphate serves as a key research tool for investigating the metabolic activation and detoxification pathways of halogenated organophosphate flame retardants. As the chlorophosphate precursor to bis(2,3‑dibromopropyl) phosphate (BDBPP)—the major mutagenic and nephrotoxic metabolite of TDBPP—this compound enables controlled in‑vitro and in‑vivo studies of P–Cl bond hydrolysis, subsequent metabolic fate, and structure‑toxicity relationships. The distinct ADME profile of BDBPP (19.4 % expired‑air excretion vs. 1.7 % for TDBPP) makes this compound essential for laboratories developing biomonitoring methods or conducting comparative toxicological assessments of halogenated organophosphate esters .

Preparation of Phosphorus‑Rich Reactive Coatings and Binders for Textiles and Non‑Wovens

The high bromine content (61.9 %) and P–Cl reactivity of bis(2,3‑dibromopropyl) chlorophosphate make it a suitable intermediate for synthesising reactive oligomeric flame‑retardant binders for textile finishing. These binders can be applied to polyester, cotton‑polyester blends, and non‑woven substrates and subsequently cured to form durable, wash‑fast flame‑retardant coatings. This application scenario is directly supported by the thermal stability and density data in Evidence Item 5, which indicate that the compound and its polymeric derivatives can withstand the curing temperatures (typically 150–210 °C) required in textile finishing processes without significant volatilisation loss .

Application
Selection Property
Validation Focus
Covalently bonded FR acrylic polymers
P–Cl reactivity with hydroxyalkyl acrylates
Covalent incorporation and migration resistance
Dental adhesive formulation
In-situ esterification with BIS-GMA
Bond strength and durability on dentin
Organophosphate metabolism research
Precursor to metabolite BDBPP
ADME profile and nephrotoxicity comparison
Textile FR coatings and binders
High bromine content and thermal stability
Curing compatibility and wash-fastness
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